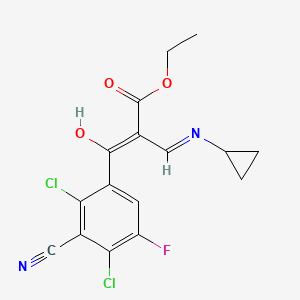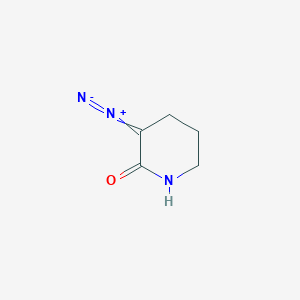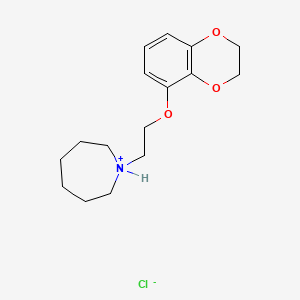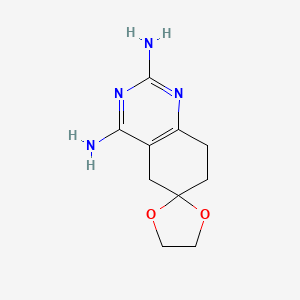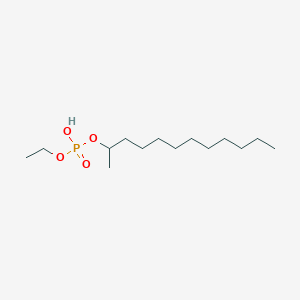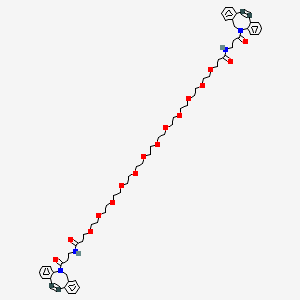
Dbco-peg12-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg12-dbco, also known as dibenzylcyclooctyne-polyethylene glycol-dibenzylcyclooctyne, is a heterobifunctional crosslinker. It contains an amine-reactive tetrafluorophenyl group and a dibenzylcyclooctyne group with a hydrophilic polyethylene glycol spacer in between. This compound is widely used in bioorthogonal chemistry, particularly in copper-free click chemistry reactions, due to its ability to react with azides without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg12-dbco involves the reaction of dibenzylcyclooctyne with polyethylene glycolThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in a desiccated state at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dbco-peg12-dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the formation of stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents. The absence of a copper catalyst makes this reaction particularly suitable for biological applications, as it avoids potential cytotoxicity associated with copper ions .
Major Products
The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These conjugates are highly stable and can be used in various applications, including bioconjugation and molecular labeling .
Scientific Research Applications
Dbco-peg12-dbco has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dbco-peg12-dbco involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzylcyclooctyne group reacts with azides to form a stable triazole linkage. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for use in biological systems. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, allowing it to be used in a wide range of applications .
Comparison with Similar Compounds
Dbco-peg12-dbco is unique due to its copper-free click chemistry capabilities and the presence of a long polyethylene glycol spacer, which enhances its solubility and biocompatibility. Similar compounds include:
Dbco-peg4-dbco: Contains a shorter polyethylene glycol spacer, resulting in different solubility and biocompatibility properties.
Dbco-peg12-maleimide: Contains a maleimide group instead of a tetrafluorophenyl group, allowing it to react with thiol groups.
Dbco-peg12-tfp ester: Contains a tetrafluorophenyl ester group, similar to this compound, but with different reactivity and applications.
This compound stands out due to its versatility and efficiency in bioorthogonal chemistry applications, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C64H82N4O16 |
|---|---|
Molecular Weight |
1163.4 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C64H82N4O16/c69-61(65-25-21-63(71)67-51-57-13-3-1-9-53(57)17-19-55-11-5-7-15-59(55)67)23-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-24-62(70)66-26-22-64(72)68-52-58-14-4-2-10-54(58)18-20-56-12-6-8-16-60(56)68/h1-16H,21-52H2,(H,65,69)(H,66,70) |
InChI Key |
BUKUUTNVQIUHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


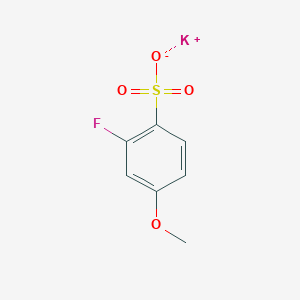
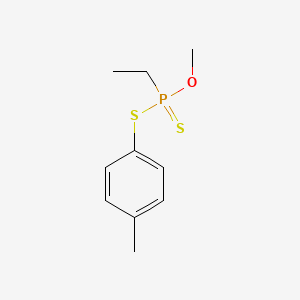
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)
![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)
